REACTION_CXSMILES
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[CH2:1]([C:3]1[C:4]([C:12]([O:14]C)=O)=[C:5]([N:9]=[C:10]=[S:11])[S:6][C:7]=1[CH3:8])[CH3:2].[N:16]1([CH2:21][CH2:22][CH2:23][NH2:24])[CH:20]=[CH:19][N:18]=[CH:17]1>>[CH2:1]([C:3]1[C:4]2[C:12](=[O:14])[N:24]([CH2:23][CH2:22][CH2:21][N:16]3[CH:20]=[CH:19][N:18]=[CH:17]3)[C:10](=[S:11])[NH:9][C:5]=2[S:6][C:7]=1[CH3:8])[CH3:2]
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Name
|
|
Quantity
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0.01 g
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Type
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reactant
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Smiles
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C(C)C=1C(=C(SC1C)N=C=S)C(=O)OC
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Name
|
|
Quantity
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0.005 g
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Type
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reactant
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Smiles
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N1(C=NC=C1)CCCN
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The compound was synthesized
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Name
|
|
Type
|
|
Smiles
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C(C)C1=C(SC=2NC(N(C(C21)=O)CCCN2C=NC=C2)=S)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |